Cas no 2171269-04-6 (2-{N-tert-butyl-1-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}acetic acid)

2-{N-tert-butyl-1-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-{N-tert-butyl-1-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}acetic acid
- 2171195-17-6
- EN300-1531860
- 2171269-04-6
- 2172188-31-5
- 2-{N-tert-butyl-1-[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}acetic acid
- EN300-1532520
- 2-{N-tert-butyl-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}acetic acid
- 2-{N-tert-butyl-1-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}acetic acid
- EN300-1532053
-
- Inchi: 1S/C26H30N2O5/c1-26(2,3)28(14-23(29)30)24(31)16-12-17(13-16)27-25(32)33-15-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,16-17,22H,12-15H2,1-3H3,(H,27,32)(H,29,30)
- InChI Key: VJGKRNWEVZETAM-UHFFFAOYSA-N
- SMILES: O=C(C1CC(C1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N(CC(=O)O)C(C)(C)C
Computed Properties
- Exact Mass: 450.21547206g/mol
- Monoisotopic Mass: 450.21547206g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 33
- Rotatable Bond Count: 8
- Complexity: 720
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 95.9Ų
- XLogP3: 3.7
2-{N-tert-butyl-1-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1531860-0.1g |
2-{N-tert-butyl-1-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}acetic acid |
2171269-04-6 | 0.1g |
$2963.0 | 2023-07-10 | ||
Enamine | EN300-1531860-1.0g |
2-{N-tert-butyl-1-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}acetic acid |
2171269-04-6 | 1.0g |
$3368.0 | 2023-07-10 | ||
Enamine | EN300-1531860-5000mg |
2-{N-tert-butyl-1-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}acetic acid |
2171269-04-6 | 5000mg |
$9769.0 | 2023-09-26 | ||
Enamine | EN300-1531860-10000mg |
2-{N-tert-butyl-1-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}acetic acid |
2171269-04-6 | 10000mg |
$14487.0 | 2023-09-26 | ||
Enamine | EN300-1531860-0.25g |
2-{N-tert-butyl-1-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}acetic acid |
2171269-04-6 | 0.25g |
$3099.0 | 2023-07-10 | ||
Enamine | EN300-1531860-5.0g |
2-{N-tert-butyl-1-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}acetic acid |
2171269-04-6 | 5.0g |
$9769.0 | 2023-07-10 | ||
Enamine | EN300-1531860-10.0g |
2-{N-tert-butyl-1-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}acetic acid |
2171269-04-6 | 10.0g |
$14487.0 | 2023-07-10 | ||
Enamine | EN300-1531860-2500mg |
2-{N-tert-butyl-1-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}acetic acid |
2171269-04-6 | 2500mg |
$6602.0 | 2023-09-26 | ||
Enamine | EN300-1531860-0.5g |
2-{N-tert-butyl-1-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}acetic acid |
2171269-04-6 | 0.5g |
$3233.0 | 2023-07-10 | ||
Enamine | EN300-1531860-2.5g |
2-{N-tert-butyl-1-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}acetic acid |
2171269-04-6 | 2.5g |
$6602.0 | 2023-07-10 |
2-{N-tert-butyl-1-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}acetic acid Related Literature
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
Additional information on 2-{N-tert-butyl-1-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}acetic acid
Exploring the Properties and Applications of 2-{N-tert-butyl-1-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}acetic Acid (CAS No. 2171269-04-6)
The compound 2-{N-tert-butyl-1-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}acetic acid, identified by the CAS number 2171269-04-6, is a complex organic molecule with significant potential in various fields of chemical research and application. This compound is characterized by its intricate structure, which includes a cyclobutane ring system, a tert-butyl group, and a methoxycarbonyl moiety derived from fluorene.
The synthesis of this compound involves advanced organic chemistry techniques, including multi-step reactions and precise stereochemical control to achieve the desired configuration at the cyclobutane ring. The presence of the fluorenylmethoxycarbonyl (Fmoc) group suggests its potential use in peptide synthesis or as a protective group in organic synthesis. Recent studies have highlighted the importance of such groups in controlling reactivity and selectivity during complex molecule constructions.
The structural features of this compound make it an interesting candidate for research in medicinal chemistry. The cyclobutane ring, known for its unique strain properties, can influence the molecule's bioactivity and pharmacokinetics. Additionally, the Fmoc group is well-documented for its role in solid-phase peptide synthesis (SPPS), where it serves as a temporary protecting group for amino acids during assembly.
In terms of applications, this compound could serve as an intermediate in the synthesis of more complex molecules, such as bioactive agents or materials with tailored properties. Its stereochemistry at the cyclobutane ring (specifically the (1r,3r) configuration) is critical for determining its interactions with biological targets, making it a valuable tool in drug discovery efforts.
Recent advancements in computational chemistry have allowed researchers to model the behavior of such compounds with unprecedented accuracy. By leveraging molecular dynamics simulations and quantum mechanical calculations, scientists can predict how this compound might interact with enzymes or other biomolecules, aiding in the design of more effective therapeutic agents.
The integration of green chemistry principles into the synthesis of this compound could further enhance its appeal. By optimizing reaction conditions to minimize waste and maximize yield, researchers can contribute to more sustainable practices in chemical manufacturing.
In conclusion, the compound 2-{N-tert-butyl-1-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}acetic acid represents a fascinating intersection of organic synthesis and materials science. Its unique structure and functional groups position it as a valuable asset in both academic research and industrial applications.
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